molecular formula C18H12N2O4 B2522931 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 325804-24-8

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2522931
CAS No.: 325804-24-8
M. Wt: 320.304
InChI Key: NZYKPRXPWLVOLJ-UHFFFAOYSA-N
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Description

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group at the 8th position, a phenyl group attached to the oxadiazole ring, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).

    Coupling of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several applications of this compound in various fields:

Anticancer Activity

Research indicates that 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, studies have demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

In vitro studies have reported that this compound can reduce inflammation markers in various cell models. This property may be beneficial for treating inflammatory diseases and conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarins: These compounds share the chromen-2-one core structure but differ in the substituents attached to the core. They are known for their anticoagulant and antimicrobial properties.

    Oxadiazoles: These compounds contain the oxadiazole ring and are studied for their diverse biological activities, including antimicrobial and anticancer properties.

    Flavonoids: These compounds have a similar core structure and are known for their antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYKPRXPWLVOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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